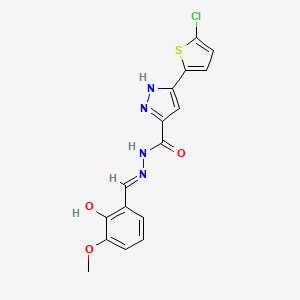![molecular formula C24H24N4O B11640312 6-Amino-4-(4-tert-butylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11640312.png)
6-Amino-4-(4-tert-butylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-Amino-4-(4-tert-butylphényl)-3-(4-méthylphényl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile est un composé organique complexe appartenant à la classe des dihydropyrano[2,3-c]pyrazoles. Ce composé se caractérise par sa structure unique, qui comprend un noyau pyrano-pyrazole avec divers substituants tels que des groupes amino, tert-butylphényl et méthylphényl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-Amino-4-(4-tert-butylphényl)-3-(4-méthylphényl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile implique généralement des réactions en plusieurs étapes. Une méthode courante comprend la condensation de la 4-tert-butylbenzaldéhyde, de la 4-méthylbenzaldéhyde, du malononitrile et de l'hydrate d'hydrazine en présence d'un catalyseur tel que la pipéridine. La réaction est généralement réalisée dans l'éthanol sous reflux, conduisant à la formation du composé souhaité.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, l'utilisation de solvants et de réactifs de qualité industrielle et l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité et le rendement.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-Amino-4-(4-tert-butylphényl)-3-(4-méthylphényl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation d'oxydes correspondants.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile, où il peut être remplacé par d'autres groupes fonctionnels à l'aide de réactifs appropriés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Agents halogénants tels que le chlorure de thionyle ou le tribromure de phosphore.
Principaux produits formés
Oxydation : Formation d'oxydes ou de dérivés hydroxylés.
Réduction : Formation de dérivés réduits avec addition d'hydrogène.
Substitution : Formation de dérivés substitués avec de nouveaux groupes fonctionnels.
Applications de la recherche scientifique
Le 6-Amino-4-(4-tert-butylphényl)-3-(4-méthylphényl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile a plusieurs applications de recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant qu'agent anti-inflammatoire, antimicrobien et anticancéreux.
Science des matériaux : La structure unique du composé en fait un candidat pour une utilisation dans l'électronique organique et la photonique.
Études biologiques : Il est utilisé dans la recherche pour comprendre ses interactions avec diverses cibles et voies biologiques.
Mécanisme d'action
Le mécanisme d'action du 6-Amino-4-(4-tert-butylphényl)-3-(4-méthylphényl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile implique son interaction avec des cibles moléculaires spécifiques. Le groupe amino peut former des liaisons hydrogène avec des macromolécules biologiques, tandis que les cycles aromatiques peuvent participer à des interactions π-π. Ces interactions peuvent moduler l'activité des enzymes, des récepteurs et d'autres protéines, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
6-Amino-4-(4-tert-butylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.
Mécanisme D'action
The mechanism of action of 6-Amino-4-(4-tert-butylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-tert-butyl-2-({[(E)-(5-tert-butyl-2-hydroxyphényl)méthylidène]amino}méthyl)phénol
- 2-Amino-4-tert-butyl-6-chlorophénol
Unicité
Comparé à des composés similaires, le 6-Amino-4-(4-tert-butylphényl)-3-(4-méthylphényl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile se démarque par son noyau pyrano-pyrazole unique, qui confère des propriétés chimiques et biologiques distinctes. Sa combinaison de substituants améliore son potentiel pour diverses applications en chimie médicinale et en science des matériaux.
Propriétés
Formule moléculaire |
C24H24N4O |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
6-amino-4-(4-tert-butylphenyl)-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C24H24N4O/c1-14-5-7-16(8-6-14)21-20-19(15-9-11-17(12-10-15)24(2,3)4)18(13-25)22(26)29-23(20)28-27-21/h5-12,19H,26H2,1-4H3,(H,27,28) |
Clé InChI |
KUUUSIMYURTTCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{5-[(Z)-(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11640229.png)
![5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11640231.png)
![2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B11640235.png)

![3-ethyl-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11640239.png)
![1-{3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11640256.png)
![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B11640266.png)
![5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide](/img/structure/B11640274.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11640276.png)

![2-(2,4-Dichlorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11640287.png)

![N-[4-(acetylamino)phenyl]-2-{[3-cyano-4-(4-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11640292.png)
![N-(2-Methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11640294.png)
